molecular formula C16H11F3N2O3S2 B2472000 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 313395-85-6

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2472000
CAS RN: 313395-85-6
M. Wt: 400.39
InChI Key: LOVACXFZIANGMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[d]thiazol-2-yl ring substituted with a methylsulfonyl group and a trifluoromethyl benzamide group. Further structural analysis would require more specific data such as IR, 1H NMR, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 400.39. More specific properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Medicinal Chemistry Applications

Several studies have explored the synthesis and biological activity of compounds structurally related to N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide, demonstrating their potential in medicinal chemistry. For instance, research has delved into the development of N-substituted benzamide derivatives for their cardiac electrophysiological activities, highlighting their potential as selective class III antiarrhythmic agents. These compounds have shown potency in vitro and efficacy in vivo models of reentrant arrhythmias, comparable to known clinical trial candidates (Morgan et al., 1990). Furthermore, the antimicrobial and antifungal properties of certain sulfonamide derivatives have been investigated, revealing sensitivity to both Gram-positive and Gram-negative bacteria and activity against Candida albicans, indicating their potential for further pharmaceutical exploration (Sych et al., 2019).

Antimicrobial Activity

Research into the antimicrobial efficacy of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as those structurally similar to this compound, has expanded. A range of thiadiazole-based sulfonamides has been synthesized, exhibiting significant antibacterial and antifungal activities, suggesting their applicability in addressing microbial resistance and infections (Belavagi et al., 2015).

Material Science and Chemical Synthesis

In the realm of material science and chemical synthesis, the derivatives of this compound have been utilized as intermediates in the synthesis of complex molecules and materials. For instance, novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers, demonstrating improved water flux and dye rejection capabilities, which are crucial for water purification and environmental remediation efforts (Liu et al., 2012).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as anti-inflammatory effects . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could provide valuable information for its potential applications in various fields.

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S2/c1-26(23,24)11-5-6-12-13(8-11)25-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVACXFZIANGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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